N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide - 1020489-89-7

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-3533045
CAS Number: 1020489-89-7
Molecular Formula: C24H18ClN5O2S
Molecular Weight: 476 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The compound could potentially inhibit enzymes involved in various metabolic pathways due to the presence of heterocyclic rings and polar functional groups that can interact with the active sites of enzymes [, ].
  • Receptor binding: The molecule might bind to specific receptors, such as G protein-coupled receptors or ion channels, to exert its effects [, ].
Applications
  • Antibacterial agents: The molecule contains structural features similar to compounds reported to exhibit antibacterial activity [, , , ].
  • Antifungal agents: The presence of heterocyclic rings, particularly thiazole and indole, is common in antifungal agents [].
  • Antioxidant agents: The compound contains features similar to antioxidants, including aromatic rings and electron-donating groups, suggesting potential for scavenging free radicals [].
  • Anticancer agents: Certain structural motifs present in the molecule are found in compounds with anticancer activity, suggesting potential for further exploration in this area [, ].

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one (5a-5r)

Compound Description: This series of novel compounds features a sulfonamide functionality combined with a 2-azitidinone group. They were synthesized and evaluated for their antibacterial and antioxidant properties. Compounds 5f, 5l, 5n, and 5r displayed excellent antibacterial activity, surpassing streptomycin. Compounds 5c, 5f, 5l, 5o, and 5r exhibited notable antioxidant properties in a DPPH radical scavenging assay .

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: These compounds were synthesized by condensing 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological activity studies demonstrated that chlorine-containing derivatives exhibit higher toxicity against six bacterial strains. Notably, the compound with both chlorine and methoxy substituents displayed increased toxicity .

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide (1)

Compound Description: This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, making it a promising non-ulcerogenic anti-inflammatory agent. While it demonstrates pharmacological benefits, it exhibits poor metabolic stability in rat and human microsomes due to extensive cytochrome P450 (P450) enzyme metabolism, specifically on the phenethyl group .

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

Compound Description: This compound, characterized by X-ray crystallography, showcases a dihydropyrazolone unit that participates in intermolecular hydrogen bonding, contributing to its crystal packing and stability .

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

Compound Description: Synthesized from the reaction of a pyrazole carbothioamide derivative with N-(4-nitrophenyl)maleimide, this compound's cyclization was confirmed through FT-IR, NMR, and LCMS data .

1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine (SA-5)

Compound Description: This compound demonstrated potent serotonin reuptake inhibition in vitro, comparable to the standard drug sertraline. In vivo studies using a chronic mild stress (UCMS) protocol in mice revealed a statistically significant antidepressant effect at a dose of 20 mg per kg body weight .

(E)-3-(2-Methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone

Compound Description: This compound's crystal structure, elucidated by X-ray diffraction analysis, revealed its triclinic crystal system and the presence of N—H···O hydrogen bonds contributing to its molecular packing .

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride)

Compound Description: This compound is a potent and selective oxytocin (OT) receptor antagonist, demonstrating nanomolar affinity for both rat and human OT receptors. It effectively inhibits OT-induced uterine contractions and shows promise as a tocolytic agent for preterm labor management .

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

Compound Description: This compound acts as a selective GSK3β inhibitor. When co-administered with genistein or 17β-estradiol, it enhances their cardioprotective effects against myocardial infarction in rabbits by restoring Akt phosphorylation and activating mitochondrial ATP-dependent potassium channels .

2-[(4-Chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole

Compound Description: This compound, characterized by X-ray diffraction, features strong N--H…O hydrogen bonds and exhibits a three-dimensional network structure facilitated by various intermolecular interactions, including N—H...π, C—H…π, and C—H...Cl interactions .

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound represents a potential genotoxic impurity found in the antineoplastic agent osimertinib mesylate. A sensitive UPLC-QDa method was developed to quantify its trace levels in the drug substance .

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, each exhibiting different twists in the 5-bromo-1H-indole ring relative to the hexahydroquinoline ring .

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one

Compound Description: This chalcone derivative was synthesized via an N-alkylation reaction and investigated for its potential as an antimalarial agent through molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). Despite showing a lower binding affinity to PfDHFR-TS than proguanil, its distinct interaction profile, resembling a known in vitro antimalarial, suggests its potential as an antimalarial candidate .

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: The crystal structure of this compound, determined by X-ray crystallography, revealed a sofa conformation for the cyclohexene ring, a slight boat conformation for the 1,4-dihydropyridine ring, and a planar indole ring system. The crystal packing is stabilized by N—H⋯O and weak C—H⋯O hydrogen bonds, forming chains and ladder motifs .

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

Compound Description: This compound's crystal structure comprises two independent molecules linked by C—H⋯N hydrogen bonds. Further stabilization arises from C—H⋯N, C—H⋯F hydrogen bonds, weak π-π interactions, and C—H⋯π interactions, contributing to its three-dimensional architecture .

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Compound Description: This compound's crystal structure shows a twisted conformation with intermolecular C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions contributing to a three-dimensional network. The study also identified a non-merohedral twin in the sample .

3-(4-Methyl-1,3-thiazol-5-yl)-1-[1′-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3′-1H-pyrrolizin-2′-yl]prop-2-en-1-one

Compound Description: The crystal structure of this compound reveals various ring conformations, including envelope and twist conformations. N—H⋯N and C—H⋯O intermolecular hydrogen bonds, along with C—H⋯π interactions, contribute to the compound's crystal packing stability .

N1,n2-disubstituted n4-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroacetate

Compound Description: This compound was designed and patented as a novel EGFR inhibitor with potential applications in cancer treatment .

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

Compound Description: This compound's crystal structure reveals a planar β-lactam ring, a twist conformation in the pyrrolidine ring, and stabilization through intramolecular C—H⋯Cl, C—H⋯O hydrogen bonds, and intermolecular C—H⋯O, N—H⋯O hydrogen bonds, and weak π⋯π interactions .

5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The crystal structure of this compound shows an oxadiazolethione ring inclined to the pyrazole ring, a rotationally disordered 4-chlorophenyl ring, and intermolecular N—H⋯N and C—H⋯N hydrogen bonds forming dimers and ribbons, further linked by C—H⋯Cl hydrogen bonds .

N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides

Compound Description: This series of compounds, with 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) as the lead, acts as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). Structure-activity relationship studies highlighted the influence of electronegative substituents on the benzamide moiety and halogen atoms on the phenyl rings on potency and binding affinity .

2-[(4-Chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl]cyclohexan-1-one

Compound Description: This compound's crystal structure shows the indole ring oriented almost perpendicularly to both the chlorophenyl and cyclohexanone rings. Intermolecular N—H⋯O hydrogen bonds form chains, and weak C—H⋯π interactions link these chains into layers .

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of quinazolin-4-ones was synthesized and evaluated for anticancer activity against HT-29 human colorectal adenocarcinoma cells. Molecular docking studies were used to assess their binding affinities to p38α. Compounds 5Dh8, 5DF6, 5Db2, and 5Di9 exhibited promising activity at concentrations below 10 μg/mL .

4-{methyl}-3-methyl-1-phenyl-1H-pyrazol-5-olate monohydrate

Compound Description: This zwitterionic compound exists in the enolate form. Its crystal structure is characterized by specific dihedral angles between the pyrazolone ring and other ring systems. The molecules form one-dimensional chains through N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds .

(S)-Methyl 2-(4-chlorophenylsulfonamido)-3-(1H-indol-3-yl)propanoate (2)

Compound Description: This compound, along with its non-chlorinated analog, (S)-methyl 2-(phenylsulfonamido)-3-(1H-indol-3-yl)propanoate (1), was synthesized and characterized. Their crystal structures, determined by X-ray diffraction, reveal the presence of two intermolecular N—H…O hydrogen bonds in both compounds .

5-((1H-Indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (3a-e) and N-alkyl Derivatives

Compound Description: This series of compounds was synthesized using a triphenylphosphine-catalyzed Knoevenagel condensation reaction. The parent compounds (3a-e) were further alkylated to generate N-methyl and N-ethyl derivatives .

Ethyl 2-{2-[(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]thiazol-4-yl}acetate

Compound Description: The crystal structure analysis of this compound revealed that all rings within the molecule are planar. The thiazole and phenyl rings are twisted with respect to the indole ring system .

(4Z)-4-{methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Compound Description: This compound exists in the enamine-keto form. Its crystal structure shows a nearly coplanar pyrazolone ring and an O=C—C=C—N plane. The structure is stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular C—H⋯N hydrogen bonds link the molecules, and π–π interactions further contribute to its crystal packing .

Properties

CAS Number

1020489-89-7

Product Name

N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C24H18ClN5O2S

Molecular Weight

476 g/mol

InChI

InChI=1S/C24H18ClN5O2S/c1-13-11-20(28-23(32)22(31)21-14(2)26-18-6-4-3-5-17(18)21)30(29-13)24-27-19(12-33-24)15-7-9-16(25)10-8-15/h3-12,26H,1-2H3,(H,28,32)

InChI Key

FOERSJLMTOPOFQ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC(=CS4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C4=NC(=CS4)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.